
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a conjugated system with a double bond in the E-configuration, a dimethoxyphenyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine ring. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Crystal Structure and Molecular Insights
Research has focused on understanding the crystal structures and molecular arrangements of compounds with similar structural motifs, highlighting the importance of specific interactions such as π-π interactions and hydrogen bonding in determining molecular conformation and stability. For instance, studies on isomeric quinolines and enaminones have provided insights into the significance of cage-type dimers formed from intermeshing of "F"-shaped monomers and π(quinoline)⋯π(quinoline) interactions, which are crucial for the supramolecular arrangements of these compounds (de Souza et al., 2015) (Barakat et al., 2020).
Synthesis and Applications
The synthesis techniques have evolved to include one-pot methods and the use of ultrasound- and microwave-assisted synthesis, offering efficient routes to obtain compounds with desired functionalities. These methods have been leveraged to prepare compounds for evaluation as antimicrobial agents, highlighting their potential utility in developing new treatments (Ashok et al., 2014).
Optical and Electronic Properties
Compounds with structural similarities have been explored for their nonlinear optical properties and potential in opto-electronic device applications. Investigations include studies on their thermal stability, optical transparency, and second harmonic generation efficiency, which are critical parameters for their application in optical devices (Ganapayya et al., 2012) (Menezes et al., 2020).
Anticancer Activity
Additionally, the synthesis of new pyridinones and their evaluation as anticancer agents represent a significant application area. These compounds, supported with various pharmacophores, have shown moderate antitumor potential against specific tumor cell lines, underlining the importance of structural features such as bromophenyl or dimethoxyphenyl moieties in enhancing antitumor activity (Rostom et al., 2011).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate reagent to form the corresponding intermediate.
Introduction of the Pyrrolidine Ring: The intermediate is then reacted with a pyrrolidine derivative, often through a nucleophilic substitution reaction.
Attachment of the Trifluoromethylpyridine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond or the pyridine ring, resulting in saturated or partially reduced products.
Substitution: The trifluoromethyl group and the pyrrolidine ring can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinones, while reduction could produce saturated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: Its conjugated system and functional groups may be explored for applications in organic electronics and photonics.
Biology and Medicine:
Drug Development: The compound’s structural features suggest potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Science: Its functional groups may be utilized in the design of novel polymers with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is not fully elucidated. its potential interactions with biological targets can be inferred from its structure:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It could influence signaling pathways, such as those involving kinases or G-protein coupled receptors, leading to downstream biological effects.
Comparaison Avec Des Composés Similaires
(E)-3-(3,4-dimethoxyphenyl)-1-(3-pyrrolidin-1-yl)prop-2-en-1-one: Lacks the trifluoromethylpyridine group, potentially altering its reactivity and biological activity.
(E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one: Contains a methyl group instead of a trifluoromethyl group, which may affect its electronic properties and interactions.
Uniqueness: The presence of the trifluoromethylpyridine group in (E)-3-(3,4-dimethoxyphenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one imparts unique electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4/c1-28-17-5-3-14(11-18(17)29-2)4-6-20(27)26-10-8-16(13-26)30-19-12-15(7-9-25-19)21(22,23)24/h3-7,9,11-12,16H,8,10,13H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRMCWYOUQWDY-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
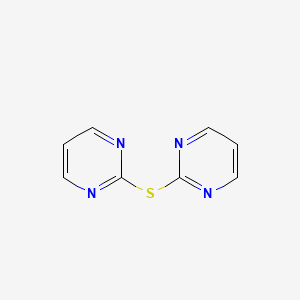
![5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2808700.png)
![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2808704.png)
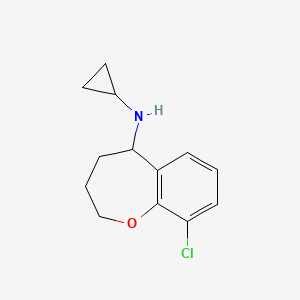
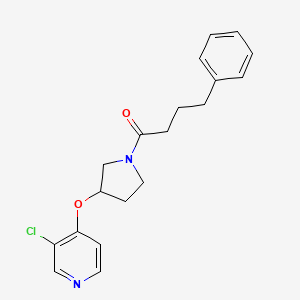
![N-(1-cyano-1-methylpropyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2808707.png)
![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)

![Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2808712.png)
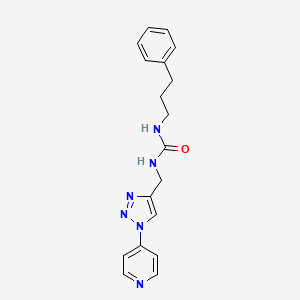
![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)
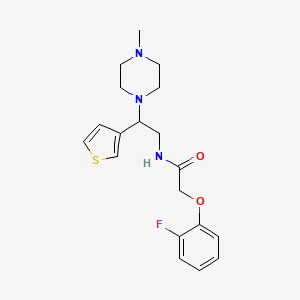
![9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2808720.png)
